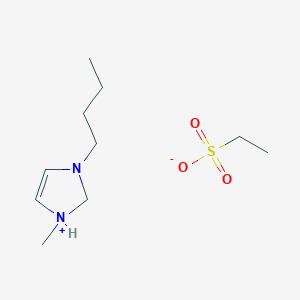

3-Butyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium ethanesulfonate

説明

3-Butyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium ethanesulfonate (CAS: 919788-11-7) is an ionic liquid comprising a dihydroimidazolium cation paired with an ethanesulfonate anion. This compound is of interest in materials science and catalysis due to the tunable nature of ionic liquids, where anion choice modulates physicochemical behavior .

特性

CAS番号 |

919788-11-7 |

|---|---|

分子式 |

C10H22N2O3S |

分子量 |

250.36 g/mol |

IUPAC名 |

3-butyl-1-methyl-1,2-dihydroimidazol-1-ium;ethanesulfonate |

InChI |

InChI=1S/C8H16N2.C2H6O3S/c1-3-4-5-10-7-6-9(2)8-10;1-2-6(3,4)5/h6-7H,3-5,8H2,1-2H3;2H2,1H3,(H,3,4,5) |

InChIキー |

MDSBAFLOQJDAHX-UHFFFAOYSA-N |

正規SMILES |

CCCCN1C[NH+](C=C1)C.CCS(=O)(=O)[O-] |

製品の起源 |

United States |

準備方法

合成経路と反応条件

3-ブチル-1-メチル-2,3-ジヒドロ-1H-イミダゾール-1-イウムエタンスルホネートの合成は、通常、1-ブチル-3-メチルイミダゾリウムクロリドとエタンスルホン酸の反応によって行われます。この反応は、制御された条件下、通常は塩酸副生成物を中和するために塩基の存在下で行われます。得られた生成物は、次に結晶化または蒸留によって精製されます。

工業生産方法

工業的な環境では、この化合物の生産には、一定の品質と収率を確保するために、連続フローリアクターが関与することがあります。カラムクロマトグラフィーや再結晶などの高度な精製技術の使用は、さまざまな用途に適した高純度製品を得るために不可欠です。

化学反応の分析

科学研究への応用

3-ブチル-1-メチル-2,3-ジヒドロ-1H-イミダゾール-1-イウムエタンスルホネートは、幅広い科学研究の応用を持っています。

化学: 有機合成と電気化学的用途における溶媒および触媒として使用されます。

生物学: 生体分子の抽出と安定化に用いられます。

医学: 薬物送達システムにおける潜在的な用途と抗菌剤として調査されています。

産業: イオン液体ベースのポリマーや電池用電解質などの高度な材料の製造に使用されます。

科学的研究の応用

Catalysis

One of the primary applications of 3-butyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium ethanesulfonate is its role as a catalyst in organic reactions. Ionic liquids are known for their ability to facilitate reactions that are otherwise challenging in conventional solvents.

Case Study: Asymmetric Hydrogenation

Research has demonstrated that imidazolium-based ionic liquids can enhance the enantioselectivity of asymmetric hydrogenation reactions. For instance, studies indicate that using this compound as a solvent significantly improves the yield and selectivity of hydrogenation reactions compared to traditional solvents .

Electrochemistry

Ionic liquids are increasingly being utilized in electrochemical applications due to their favorable conductivity and electrochemical stability.

Case Study: Supercapacitors

In recent studies, this compound has been incorporated into supercapacitor designs. The ionic liquid acts as an electrolyte, providing high ionic conductivity and enhancing the energy density of the supercapacitor devices. Results show that devices using this ionic liquid exhibit superior performance compared to those using conventional electrolytes .

Materials Science

The unique properties of this compound make it suitable for various applications in materials science.

Case Study: Polymer Blends

Research has explored the use of this ionic liquid in polymer blends to improve mechanical properties and thermal stability. For example, blending polyvinyl chloride (PVC) with this compound has shown enhancements in flexibility and thermal degradation temperatures .

Environmental Applications

Ionic liquids like this compound are also being investigated for their potential in environmental remediation.

Case Study: CO₂ Capture

Studies indicate that this compound can effectively capture carbon dioxide from gas streams. The ability to form stable complexes with CO₂ makes it a promising candidate for reducing greenhouse gas emissions in industrial processes .

Biomedical Applications

The biocompatibility and low toxicity of certain ionic liquids have opened avenues for their use in biomedical applications.

Case Study: Drug Delivery Systems

Research has shown that incorporating this compound into drug delivery systems can enhance the solubility and bioavailability of poorly soluble drugs. This application is particularly relevant in developing formulations for targeted therapy .

Summary Table of Applications

| Application Area | Specific Use Case | Findings/Benefits |

|---|---|---|

| Catalysis | Asymmetric hydrogenation | Improved yield and selectivity |

| Electrochemistry | Supercapacitors | Enhanced energy density and conductivity |

| Materials Science | Polymer blends | Increased flexibility and thermal stability |

| Environmental Applications | CO₂ capture | Effective reduction of greenhouse gas emissions |

| Biomedical Applications | Drug delivery systems | Enhanced solubility and bioavailability |

作用機序

類似の化合物との比較

類似の化合物

- 1-ブチル-3-メチルイミダゾリウムクロリド

- 1-ブチル-3-メチルイミダゾリウムトリフルオロアセテート

- 1-エチル-3-メチルイミダゾリウムクロリド

独自性

類似の化合物と比較して、3-ブチル-1-メチル-2,3-ジヒドロ-1H-イミダゾール-1-イウムエタンスルホネートは、エタンスルホネート基の存在によりユニークな特性を提供します。この基は、化合物の水への溶解度と特定の化学反応に関与する能力を高め、高いイオン伝導率と熱安定性が要求される用途で特に有用になります。

類似化合物との比較

Research Findings and Implications

- Thermal Stability : Ethanesulfonate’s stability (~250–300°C) exceeds acetate but lags behind PF₆⁻ salts, making it suitable for moderate-temperature processes .

- Solubility : The dihydroimidazolium cation may reduce water solubility compared to aromatic imidazolium counterparts, though ethanesulfonate’s polarity could offset this .

- Catalytic Potential: Benzimidazolium salts (e.g., tetrafluoroborate derivative) show efficacy in catalysis due to aromatic stabilization; the target compound’s dihydro structure may offer unique reactivity in proton-coupled electron transfer reactions .

生物活性

3-Butyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium ethanesulfonate (CAS No. 262297-13-2) is a compound belonging to the class of imidazolium salts. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula for this compound is , with a molecular weight of approximately 236.29 g/mol. The compound features a sulfonate group which is significant for its solubility and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₆N₂O₄S |

| Molecular Weight | 236.29 g/mol |

| CAS Number | 262297-13-2 |

| Solubility | High (due to sulfonate) |

Antimicrobial Properties

Research has indicated that imidazolium salts possess notable antimicrobial properties. A study demonstrated that derivatives of imidazolium, including 3-butyl-1-methyl variants, exhibit antibacterial activity against various strains of bacteria. The mechanism is believed to involve disruption of bacterial cell membranes due to the cationic nature of the compound, which interacts with negatively charged components on the bacterial surface .

Cytotoxicity and Antitumor Activity

In vitro studies have shown that 3-butyl-1-methyl-2,3-dihydro-1H-imidazolium ethanesulfonate can induce cytotoxic effects in cancer cell lines. For instance, treatment with this compound resulted in a significant reduction in cell viability in human breast cancer cell lines (e.g., MDA-MB-231) at concentrations as low as 10 μM over a three-day period . The compound's ability to inhibit tumor growth was further confirmed in xenograft models where it demonstrated a decrease in tumor size compared to controls.

The precise mechanism by which 3-butyl-1-methyl-2,3-dihydro-1H-imidazolium ethanesulfonate exerts its biological effects is still under investigation. However, it is hypothesized that the imidazolium ring plays a crucial role in interacting with biological membranes and proteins, potentially leading to apoptosis in cancer cells. Additionally, its sulfonate group may enhance solubility and bioavailability, facilitating cellular uptake and activity .

Case Studies

Several studies have explored the biological activity of imidazolium salts:

- Antibacterial Activity : A comparative study on various imidazolium salts showed that those with longer alkyl chains exhibited enhanced antibacterial properties against Gram-positive and Gram-negative bacteria .

- Antitumor Effects : In a study focusing on triple-negative breast cancer models, compounds similar to 3-butyl-1-methyl-imidazolium were shown to significantly reduce tumor growth when administered at therapeutic doses .

Q & A

Q. What are the standard synthetic routes for preparing 3-Butyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium ethanesulfonate, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : Synthesis typically involves quaternization of 1-methylimidazole with 1-bromobutane under reflux in an aprotic solvent (e.g., acetonitrile) to form the imidazolium bromide intermediate. Anion exchange with silver ethanesulfonate or ion-exchange resins replaces bromide with ethanesulfonate. Optimization includes:

- Temperature : 60–80°C for 24–48 hours to ensure complete alkylation.

- Solvent : Anhydrous conditions to prevent hydrolysis.

- Purification : Recrystallization or column chromatography to remove unreacted precursors.

Yield improvements may involve stoichiometric excess of alkylating agent or using phase-transfer catalysts. Analogous methods for related imidazolium salts are detailed in synthesis protocols for similar ionic liquids .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Peaks for the methyl group (δ ~3.8 ppm), butyl chain protons (δ 0.8–1.7 ppm), and imidazolium ring protons (δ 7.5–9.0 ppm).

- ¹³C NMR : Ethanesulfonate carbons (δ 45–55 ppm for sulfonate-attached CH₂, δ 60–70 ppm for the central CH₂).

- FT-IR : Stretching vibrations for sulfonate group (S=O at ~1050–1200 cm⁻¹) and imidazolium C–N bonds (~1600 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Molecular ion peaks corresponding to [C₈H₁₅N₂]⁺ (imidazolium cation) and [C₂H₅SO₃]⁻ (ethanesulfonate anion).

Comparative data from structurally analogous imidazolium salts validate these assignments .

Advanced Questions

Q. What challenges arise in determining the crystal structure of this compound using SHELX software, and how can they be addressed?

- Methodological Answer : Common challenges include:

- Disorder in Alkyl Chains : The flexible butyl group may exhibit positional disorder. Use PART commands in SHELXL to model partial occupancy or split positions .

- Anion-Cation Interactions : Ethanesulfonate’s orientation relative to the imidazolium ring can complicate hydrogen-bonding analysis. Refinement with DFIX restraints for expected bond distances improves accuracy.

- Thermal Motion : High thermal parameters for sulfonate oxygen atoms require ISOR or SIMU constraints to dampen unrealistic displacement.

Validation via PLATON or Mercury ensures geometric consistency .

Q. How should researchers resolve contradictions between computational data (e.g., DFT-optimized geometry) and experimental spectroscopic results for this compound?

- Methodological Answer :

- Cross-Validation : Compare computational predictions (bond lengths, angles) with crystallographic data (if available) or rotational constants from microwave spectroscopy.

- Dynamic Effects : Solution-phase NMR may reflect conformational averaging, whereas DFT models static gas-phase structures. Use MD simulations to account for solvent effects.

- Error Sources : Check for impurities (via HPLC) or incorrect functional/basis set choices in DFT (e.g., B3LYP/6-311++G** vs. M06-2X).

Methodological frameworks for reconciling such discrepancies are discussed in crystallography and computational chemistry literature .

Q. What methodologies assess the interaction of this compound with microbial enzymes involved in sulfur metabolism?

- Methodological Answer :

- Enzymatic Assays : Monitor ethanesulfonate metabolism in Xanthobacter strains using HPLC to quantify sulfite production, as described for ethanesulfonate monooxygenase systems .

- Inhibition Studies : Measure enzyme kinetics (e.g., Kₘ, Vₘₐₓ) with/without the compound to identify competitive/non-competitive inhibition.

- Isothermal Titration Calorimetry (ITC) : Directly quantify binding affinity between the compound and purified enzymes.

Protocols for microbial sulfur metabolism studies are detailed in biochemical literature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。